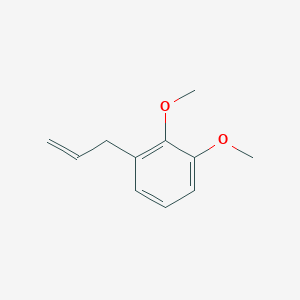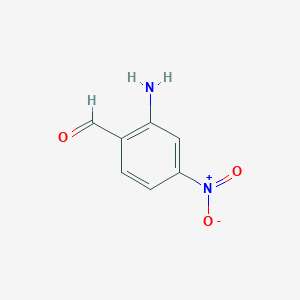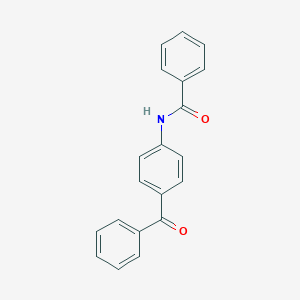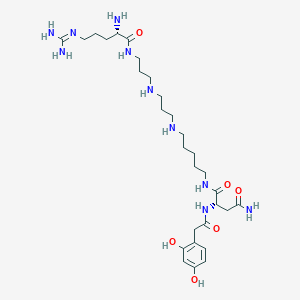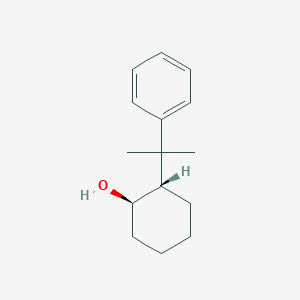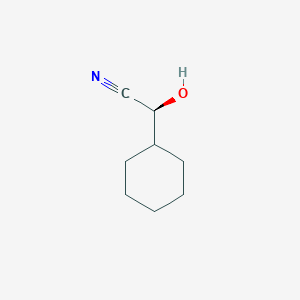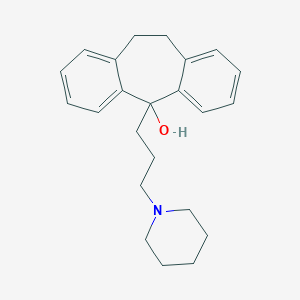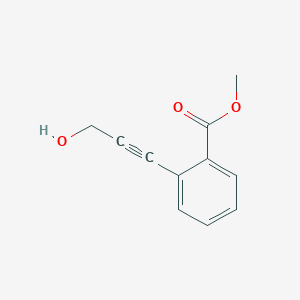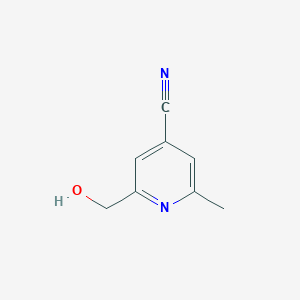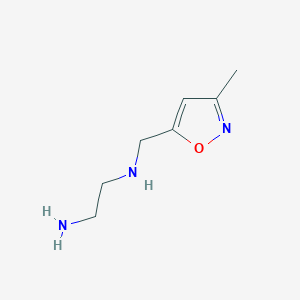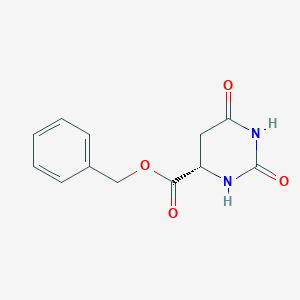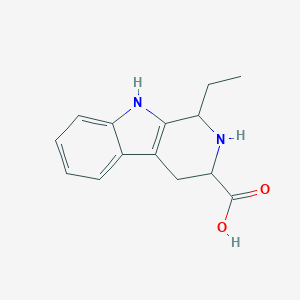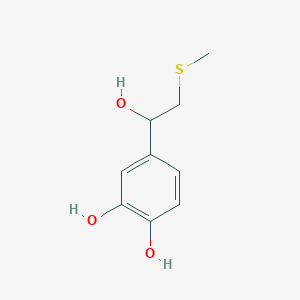
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol, also known as MTE, is a natural compound found in various plants such as olive leaves, olive oil, and wine. It has gained significant attention in the scientific community due to its potential health benefits. MTE is a polyphenol with antioxidant and anti-inflammatory properties and has been studied for its potential use in various diseases.
Mécanisme D'action
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol exerts its biological effects through various mechanisms. It can scavenge free radicals and reactive oxygen species, which can cause oxidative damage to cells and tissues. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can also modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can inhibit the activity of enzymes involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been shown to have various biochemical and physiological effects. It can improve lipid metabolism, reduce blood pressure, and improve glucose tolerance. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can also protect against oxidative stress and inflammation, which can contribute to the development of various diseases. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has several advantages for lab experiments. It is a natural compound that can be easily synthesized from tyrosol, which is abundant in olive oil. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has also been shown to have low toxicity and can be used at relatively high concentrations without adverse effects. However, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can be unstable in certain conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for research on 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol. One area of interest is its potential use in cancer treatment. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been shown to have anticancer effects in vitro and in vivo, and further studies are needed to determine its efficacy and safety in humans. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine its mechanism of action and potential therapeutic benefits. Another area of interest is its use as a natural preservative in food and cosmetics. Further studies are needed to determine its effectiveness and safety in these applications.
Conclusion:
In conclusion, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol is a natural compound with potential health benefits. It has been extensively studied for its antioxidant and anti-inflammatory properties and has shown promise for use in various diseases. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can be synthesized from tyrosol, which is abundant in olive oil, and has several advantages for lab experiments. However, further studies are needed to determine its efficacy and safety in humans and its potential use in various applications.
Méthodes De Synthèse
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can be synthesized from tyrosol, which is a natural phenolic compound found in olive oil. Tyrosol can be extracted from olive oil and then converted into 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol through a series of chemical reactions. The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been extensively studied for its potential use in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. It has been shown to have antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation, two key factors in many diseases. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has also been studied for its potential use as a natural preservative in food and cosmetics.
Propriétés
Numéro CAS |
104692-99-1 |
|---|---|
Nom du produit |
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol |
Formule moléculaire |
C9H12O3S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
4-(1-hydroxy-2-methylsulfanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3S/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9-12H,5H2,1H3 |
Clé InChI |
GDDBGNBZWLZKEN-UHFFFAOYSA-N |
SMILES |
CSCC(C1=CC(=C(C=C1)O)O)O |
SMILES canonique |
CSCC(C1=CC(=C(C=C1)O)O)O |
Synonymes |
1,2-Benzenediol, 4-[1-hydroxy-2-(methylthio)ethyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
